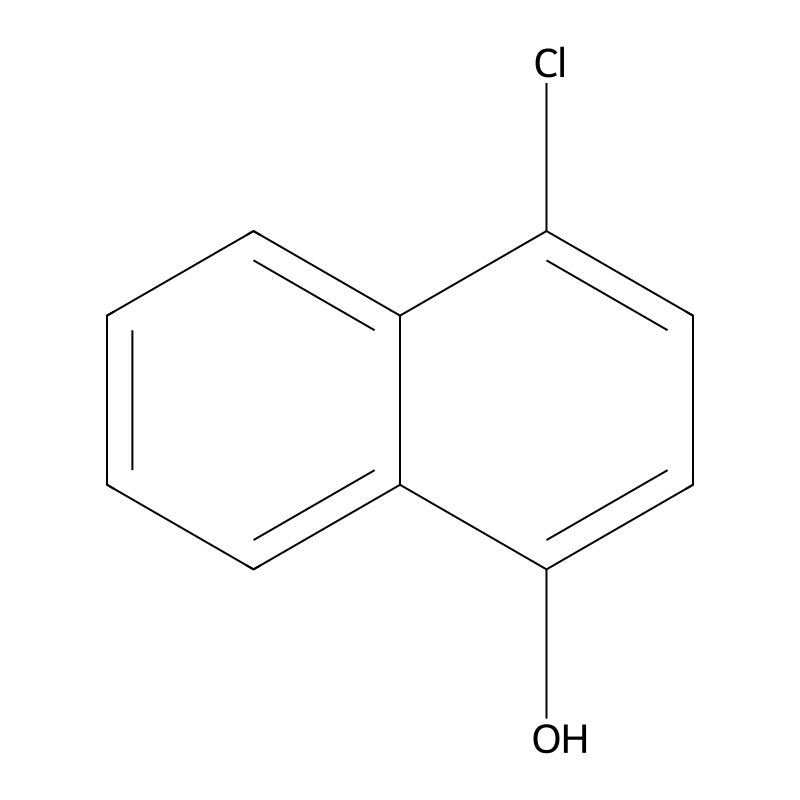4-Chloro-1-naphthol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Enzyme-linked Immunosorbent Assay (ELISA)
4-Chloro-1-naphthol serves as a substrate in ELISA assays for detecting specific proteins or antigens. When combined with horseradish peroxidase (HRP), an enzyme commonly used in ELISA, it undergoes a reaction that produces a colored precipitate. This allows researchers to visually identify the presence and quantity of the target protein by observing the intensity of the color [].
Western Blotting
In Western blotting, 4-Chloro-1-naphthol functions as a chromogenic substrate for visualizing protein bands separated by gel electrophoresis. It again relies on HRP to facilitate a reaction that generates a blue-colored precipitate at the location of the target protein band, enabling its detection [, ].
4-Chloro-1-naphthol is an organic compound with the molecular formula and a molar mass of approximately 178.6 g/mol. It is a derivative of naphthol, characterized by the presence of a chlorine atom at the fourth position of the naphthalene ring. This compound typically appears as a white to light brown crystalline solid with a characteristic odor. Its melting point ranges from 117 °C to 120 °C, making it relatively stable under standard conditions .
4-Chloro-1-naphthol acts as a chromogenic substrate for HRP. In the presence of HRP and H₂O₂, it undergoes an oxidation reaction, leading to the formation of a colored product (4-Chloro-1-naphthoquinone) []. This color change allows for the detection and visualization of HRP-conjugated molecules in biological samples, such as proteins bound to HRP-labeled antibodies in Western blotting [].
- Oxidation: It can be oxidized to form 4-chloro-1-naphthon when treated with hydrogen peroxide in the presence of horseradish peroxidase, leading to the formation of an insoluble precipitate .
- Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for further derivatization of the naphthol structure.
- Esterification: The hydroxyl group can react with acids to form esters, which are useful in various applications.
Research indicates that 4-chloro-1-naphthol exhibits biological activity, particularly as a substrate for horseradish peroxidase. It is utilized in colorimetric assays for enzyme detection, where it produces a colored precipitate upon oxidation . Additionally, studies suggest potential antimicrobial properties, although more research is needed to fully elucidate its biological effects.
Several methods exist for synthesizing 4-chloro-1-naphthol:
- Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 4-chloro-1-naphthol.
- Chlorination: Direct chlorination of naphthol can introduce the chlorine atom at the desired position under controlled conditions.
- Copper-Catalyzed Arylation: Recent advancements have shown that copper-catalyzed arylation of methyl ketones can effectively produce 4-chloro-1-naphthol under mild conditions .
4-Chloro-1-naphthol is widely used in various fields:
- Biochemistry: It serves as a substrate for horseradish peroxidase in colorimetric assays and Western blotting techniques.
- Analytical Chemistry: Employed in analytical methods for detecting phenolic compounds due to its reactivity.
- Material Science: Investigated for its nonlinear optical properties and potential applications in photonic devices .
Studies on 4-chloro-1-naphthol focus on its interactions with biological systems and other chemicals:
- Enzyme Interactions: Its role as a substrate for horseradish peroxidase has been extensively studied, revealing insights into enzyme kinetics and substrate specificity .
- Reactivity with Oxidants: Research indicates that it reacts readily with oxidizing agents, which is crucial for its applications in biochemical assays.
Several compounds share structural similarities with 4-chloro-1-naphthol. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Naphthol | Hydroxyl group at position one | More soluble in water than 4-chloro-1-naphthol |
| 2-Chloro-1-naphthol | Chlorine at position two | Different reactivity profile compared to 4-chloro |
| 4-Methoxy-1-naphthol | Methoxy group instead of chlorine | Exhibits different solubility and reactivity |
| β-Naphthol | Hydroxyl group on β-naphthalene | Used in dye synthesis; different biological activity |
The uniqueness of 4-chloro-1-naphthol lies in its specific chlorine substitution, which influences its reactivity and biological properties compared to these similar compounds.
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








